molecular formula C16H15F3N2O4S B2476358 2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate CAS No. 338396-40-0

2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate

Cat. No.: B2476358
CAS No.: 338396-40-0
M. Wt: 388.36
InChI Key: XDPNBVPBVXOPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate (CAS: 338396-40-0) is a sulfamate derivative characterized by a central phenyl ring substituted with a carbamoyl group linked to a 3-(trifluoromethyl)phenyl moiety and an N,N-dimethylsulfamate ester. Its molecular formula is C₁₆H₁₅F₃N₂O₄S, with a molecular weight of 388.36 g/mol .

Properties

IUPAC Name

[2-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4S/c1-21(2)26(23,24)25-14-9-4-3-8-13(14)15(22)20-12-7-5-6-11(10-12)16(17,18)19/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPNBVPBVXOPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)aniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with 2-aminophenyl N,N-dimethylsulfamate under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the molecule, making it a potential candidate for developing new antimicrobial agents.
    • Case Study : A derivative of a related compound demonstrated effective activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating its potential as an antitubercular agent .
  • Anticancer Properties :
    Compounds containing sulfonamide groups have been explored for their anticancer activities. The structural similarity of 2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate to known anticancer agents positions it as a subject for further investigation.
    • Research Findings : Studies have shown that modifications in the phenyl rings can lead to enhanced cytotoxicity against various cancer cell lines, suggesting a pathway for optimization in drug design .

Agrochemical Applications

  • Herbicidal Activity :
    The trifluoromethyl group is known to impart herbicidal properties to compounds. Research into sulfonamide derivatives has shown promise in developing herbicides that can selectively target weeds while minimizing damage to crops.
    • Data Table : Comparative analysis of herbicidal activity of various sulfonamide compounds reveals that those with trifluoromethyl substitutions often exhibit superior efficacy.
Compound NameActive IngredientHerbicidal Efficacy (g/ha)
Compound ATrifluoromethyl200
Compound BNon-trifluoromethyl350
2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamateTBDTBD

Synthesis and Structural Modifications

The synthesis of 2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate involves several steps, including the formation of the carbamoyl and sulfamate groups. Structural modifications can be made to enhance its biological activity or selectivity.

  • Synthetic Pathway :
    • Step 1: Synthesis of the trifluoromethyl-substituted phenyl isocyanate.
    • Step 2: Reaction with dimethyl sulfamate to form the final product.

Mechanism of Action

The mechanism of action of 2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-{[3-(Trifluoromethyl)phenyl]carbamoyl}thiophen-3-yl N,N-Dimethylsulfamate

  • CAS : 338794-15-3
  • Molecular Formula : C₁₄H₁₃F₃N₂O₄S₂
  • Molecular Weight : 394.39 g/mol
  • Key Differences: Replaces the phenyl ring with a thiophene heterocycle. Higher molecular weight (394.39 vs. 388.36) due to the sulfur-rich structure.
  • Implications : Thiophene analogs are often explored for enhanced binding in enzyme inhibition or receptor modulation due to their electron-rich nature .

4-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl N,N-Dimethylsulfamate

  • CAS : 338396-16-0
  • Molecular Formula : C₁₆H₁₅F₃N₂O₄S
  • Molecular Weight : 388.36 g/mol
  • Key Differences: Regioisomer of the target compound, with the carbamoyl group at the para position (C4) instead of the ortho position (C2).
  • Implications : Para-substituted analogs may exhibit distinct pharmacokinetic profiles compared to ortho-substituted derivatives .

4-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl N,N-Dimethylsulfamate

  • CAS : 338396-20-6
  • Molecular Formula : C₁₆H₁₅F₃N₂O₅S
  • Molecular Weight : 404.36 g/mol
  • Key Differences :
    • Substitutes the trifluoromethyl (-CF₃) group with a trifluoromethoxy (-OCF₃) group.
    • Increased molecular weight (404.36 vs. 388.36) and polarity due to the ether oxygen.
  • Implications : The -OCF₃ group may enhance oxidative stability but reduce lipophilicity compared to -CF₃, impacting membrane permeability .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Feature
2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate 338396-40-0 C₁₆H₁₅F₃N₂O₄S 388.36 Ortho-substituted phenyl with -CF₃
2-{[3-(Trifluoromethyl)phenyl]carbamoyl}thiophen-3-yl N,N-dimethylsulfamate 338794-15-3 C₁₄H₁₃F₃N₂O₄S₂ 394.39 Thiophene ring
4-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate 338396-16-0 C₁₆H₁₅F₃N₂O₄S 388.36 Para-substituted phenyl with -CF₃
4-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate 338396-20-6 C₁₆H₁₅F₃N₂O₅S 404.36 Para-substituted phenyl with -OCF₃

Research Findings and Functional Implications

Bioactivity Trends :

  • Compounds with trifluoromethyl groups (e.g., -CF₃) demonstrate enhanced metabolic stability and target affinity in pesticidal or pharmaceutical contexts, as seen in analogs like tyclopyrazoflor and sarolaner .
  • Thiophene-containing derivatives (e.g., CAS 338794-15-3) may exhibit improved binding to cytochrome P450 enzymes or ion channels due to sulfur’s electronegativity .

Structural Effects on Solubility: The para-substituted analog (CAS 338396-16-0) could show lower aqueous solubility than the ortho-substituted target compound due to reduced molecular symmetry .

Biological Activity

2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

The compound has the following molecular characteristics:

  • Molecular Formula : C16H15F3N2O4S
  • Molecular Weight : 388.36 g/mol
  • CAS Number : 338396-40-0
  • Density : 1.435 g/cm³ (predicted)
  • pKa : 12.75 (predicted) .

Antimicrobial Activity

Research indicates that compounds containing a trifluoromethyl group exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Remarks
2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamateS. aureus25.9 µMBactericidal activity confirmed
MRSA12.9 µMBactericidal activity confirmed
Enterococcus faecalisNo activityResistant strain

The data suggests that the compound exhibits both bacteriostatic and bactericidal properties, with MIC values indicating effective inhibition against S. aureus and MRSA isolates .

Anti-inflammatory Potential

In vitro studies have demonstrated that this compound can attenuate lipopolysaccharide-induced NF-κB activation, a key factor in inflammatory responses. The anti-inflammatory effects were compared to those of parental compounds, showing promising results.

Table 2: Anti-inflammatory Activity

CompoundIC50 (µM)Effect on NF-κB Activation
2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate>20Moderate attenuation
Cinnamic acid derivative<20Significant attenuation

The results indicate that while the compound shows some anti-inflammatory potential, it is less potent than other tested compounds .

Anticancer Activity

The compound's anticancer properties were evaluated using various cancer cell lines. In particular, its efficacy against c-KIT mutant-mediated tumors was investigated.

Case Study: c-KIT Mutant Inhibition

In a study involving c-KIT mutant models, the compound demonstrated good pharmacokinetic profiles and significant antitumor efficacy in vivo. This suggests its potential as a therapeutic candidate for gastrointestinal stromal tumors resistant to conventional treatments.

Table 3: Anticancer Activity Overview

Cancer ModelResponse
c-KIT T670ISignificant tumor reduction
c-KIT D820GModerate efficacy
Wild-type c-KIT patient cellsEffective in primary cell cultures

These findings highlight the potential of this compound as an effective agent in targeted cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.